2-(2-Methoxyethyl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Advanced Chemical Synthesis
The piperazine ring is a key structural element in a multitude of compounds, valued for its unique physicochemical properties. nih.gov Its presence often imparts desirable characteristics such as increased solubility, basicity, and favorable pharmacokinetic profiles to a molecule. nih.govresearchgate.net This has led to the piperazine scaffold being recognized as a "privileged structure" in drug design. nih.govresearchgate.net In fact, piperazine is the third most common nitrogen heterocycle found in drugs approved by the US Food and Drug Administration. researchgate.net
The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which is crucial for interactions with biological targets. mdpi.com This structural feature, combined with the ring's conformational flexibility, allows for the creation of molecules that can effectively bind to receptors and enzymes. nih.govtandfonline.com The adaptability of the piperazine core has been instrumental in the development of a wide range of therapeutic agents, including anticancer, antidepressant, and antimicrobial drugs. nih.govrsc.org
Overview of Strategic Derivatization within Piperazine Chemistry
The true power of the piperazine scaffold lies in the ease with which it can be chemically modified. The two nitrogen atoms provide reactive sites for the introduction of various substituents, allowing for the fine-tuning of a molecule's properties. researchgate.net This process, known as derivatization, is a key strategy in medicinal chemistry for optimizing lead compounds. researchgate.netnih.gov
Derivatization of the piperazine ring can be achieved through various reactions, such as acylation, which forms amides. ambeed.com A significant portion of piperazine-containing drugs, approximately 80%, feature substituents primarily at the nitrogen positions. mdpi.com These modifications can be designed to link different pharmacophores together, creating hybrid molecules with enhanced activity or to introduce groups that are critical for binding to a specific biological target. tandfonline.com The ability to systematically alter the structure of piperazine derivatives allows researchers to conduct structure-activity relationship (SAR) studies, which are essential for understanding how a molecule's chemical structure relates to its biological activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(2-methoxyethyl)piperazine |
InChI |
InChI=1S/C7H16N2O/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
JLKZFXSTWRYDHS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CNCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxyethyl Piperazine and Carbon Substituted Piperazine Derivatives
General Approaches to Piperazine (B1678402) Ring Construction
The synthesis of the piperazine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this important structural motif. These strategies can be broadly categorized based on the key bond-forming or ring-transforming steps involved.
Reduction of (Di)ketopiperazines and Related Cyclic Intermediates
A classical and widely utilized method for preparing carbon-substituted piperazines involves the chemical reduction of a corresponding 2,5-diketopiperazine (a cyclic dipeptide) or a piperazinone intermediate. researchgate.netnih.govnih.gov Diketopiperazines are readily synthesized through the cyclization of dipeptides, which can be formed using standard peptide coupling techniques or multicomponent reactions like the Ugi reaction. nih.gov
Once the diketopiperazine is formed, the two amide carbonyl groups can be reduced to methylenes to yield the piperazine ring. A variety of reducing agents can be employed for this transformation. Research has highlighted the use of reagents such as sodium borohydride (B1222165) combined with iodine (NaBH₄/I₂) for the effective reduction of these cyclic amides. nih.gov This approach is particularly valuable for creating homochiral piperazines derived from natural amino acids, thereby preserving stereochemical integrity. nih.gov The primary drawback of these traditional reduction pathways can be the requirement for tedious workup procedures and a potentially limited scope of compatible substrates. researchgate.net
| Precursor | Reducing Agent | Product Type | Reference |
| 2,5-Diketopiperazine | NaBH₄/I₂ | Carbon-substituted piperazine | nih.gov |
| Piperazin-2-one | Not specified | Carbon-substituted piperazine | nih.gov |
N-Alkylation and N-Arylation Strategies for Piperazine Scaffolds
The functionalization of the nitrogen atoms of a pre-existing piperazine ring is one of the most common and straightforward methods for generating diverse derivatives, including the target compound 2-(2-Methoxyethyl)piperazine.
N-Alkylation is typically achieved through the nucleophilic substitution reaction of piperazine with an appropriate alkyl halide. ambeed.com For the synthesis of this compound, this would involve reacting piperazine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane. To avoid di-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like acetyl. A simple procedure involves the alkylation of N-acetylpiperazine, followed by acidic or basic hydrolysis to remove the acetyl group, yielding the mono-alkylated product. researchgate.net
N-Arylation connects an aromatic or heteroaromatic ring to a piperazine nitrogen. Modern cross-coupling reactions are the methods of choice for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is highly efficient for this purpose and is compatible with a wide range of (hetero)aryl chlorides, even those that are sterically hindered or electron-rich. acs.orgnih.govorganic-chemistry.org This reaction can be performed under aerobic conditions and, in some cases, using piperazine itself as the solvent, which presents a more cost-effective and environmentally friendly approach. acs.orgorganic-chemistry.org
| Reaction Type | Catalyst/Reagents | Substrates | Key Features | References |
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Piperazine, N-Acetylpiperazine | Direct functionalization; can require protecting groups for selectivity. | ambeed.comresearchgate.net |
| N-Arylation (Buchwald-Hartwig) | Pd-catalyst, Ligand, Base | Piperazine, Aryl/Heteroaryl Halides | High efficiency, broad substrate scope, tolerant of functional groups. | acs.orgnih.govorganic-chemistry.org |
Catalytic and Chemical Reduction of Pyrazines and Related Heterocycles
The reduction of aromatic pyrazine (B50134) rings provides a direct route to saturated piperazine structures. This hydrogenation can be achieved using various catalytic systems. A significant advancement in this area is the asymmetric hydrogenation of pyrazines, which allows for the synthesis of chiral piperazines. nih.govresearchgate.net
This method often requires the pyrazine substrate to be "activated" prior to reduction. Activation is typically accomplished by N-alkylation with an alkyl halide, forming a pyrazinium salt. This salt is then susceptible to hydrogenation. Iridium-based catalysts, particularly in combination with chiral phosphine (B1218219) ligands like JosiPhos, have proven highly effective for the enantioselective reduction of these activated pyrazinium salts, yielding a wide range of chiral 3-substituted and 2,3-disubstituted piperazines with high enantiomeric excess (up to 96% ee). nih.govacs.orgfigshare.com
Cyclocondensation Reactions in Piperazine Ring Formation
Cyclocondensation reactions involve the formation of the piperazine ring by combining two or more acyclic precursors in a single step that forms two new bonds. A classic example is the reaction between a 1,2-diamine, such as ethylenediamine, and a 1,2-dicarbonyl compound, like a 1-phenylalkane-1,2-dione. google.com This initial condensation typically forms a dihydropyrazine, which is then reduced in a subsequent step to furnish the final piperazine. google.com
This strategy can also be applied in a template-driven manner, particularly for the synthesis of more complex macrocyclic structures that contain a piperazine subunit. In these cases, a metal ion can act as a template, organizing the linear precursors into a conformation that favors the desired cyclocondensation reaction. nih.gov For instance, the [2+2] cyclocondensation of pyridine-2,6-dicarbaldehyde and 1,4-bis(2-aminoethyl)piperazine can be templated by Mn(II) to form a 30-membered macrocycle. nih.gov
Intramolecular Reductive Coupling and Related Cyclization Pathways
Intramolecular strategies involve forming the piperazine ring from a single linear precursor that already contains the necessary atoms. Intramolecular reductive amination is a powerful technique where a molecule containing both an amine and a carbonyl group (or a precursor like an imine) cyclizes to form the ring. researchgate.net
A related approach is the intramolecular reductive coupling of 1,2-diimines. In this method, a 1,2-diamine is first condensed with two aldehyde molecules to form a diimine precursor. This intermediate is then cyclized and reduced, for example using manganese and a Brønsted acid, to yield trans-2,3-disubstituted piperazines. thieme-connect.de Another innovative pathway is the palladium-catalyzed cyclization of substrates like propargyl carbonates with bis-nitrogen nucleophiles (e.g., a protected ethylenediamine). This modular approach allows for the construction of highly substituted piperazines with excellent control over stereochemistry and regiochemistry under mild conditions. acs.org
Intermolecular and Intramolecular Amination of Unsaturated Systems
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for constructing nitrogen heterocycles. A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov In this approach, the required amino-alkene precursors are prepared from amino acids. The subsequent palladium-catalyzed cyclization proceeds with high diastereoselectivity, typically favoring the trans isomer. nih.gov Mechanistic insights from these reactions have also been applied to the enantioselective synthesis of piperazines. acs.org
Synthesis of Piperazine-2,5-diones with Methoxyethyl-Containing Substituents
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), serve as valuable intermediates for the synthesis of substituted piperazines. csu.edu.auresearchgate.net These scaffolds can be accessed through the cyclization of dipeptides or by building upon a pre-existing DKP core. csu.edu.auchemrxiv.org
One common approach involves the condensation of piperazine-2,5-dione with various aldehydes. For instance, methoxylated benzaldehydes have been successfully condensed with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org This method allows for the creation of both homo- and hetero-dimeric substituted DKPs. Subsequent hydrogenation of these benzylidene derivatives yields diastereomeric mixtures of the corresponding substituted piperazine-2,5-diones, with the cis isomer often being the major product. csu.edu.auchemrxiv.org Simple NMR analysis can be employed to distinguish between the cis and trans isomers. csu.edu.auchemrxiv.org
The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) offers a stepwise approach to synthesize unsymmetrical bis-arylidene derivatives, providing greater control over the substitution pattern. mdpi.com
Visible-Light-Promoted Decarboxylative Annulation for 2-Substituted Piperazines
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. nih.gov This methodology can be applied to the synthesis of 2-substituted piperazines through a decarboxylative annulation process. mdpi.com
In a notable example, a photoredox-catalyzed CarboxyLic Amine Protocol (CLAP) has been developed. This method involves the decarboxylative cyclization of a variety of aldehydes with amino-acid-derived diamines. mdpi.com An iridium-based photoredox catalyst facilitates the generation of an α-aminyl radical, which then cyclizes with an in-situ formed imine to afford diverse C2-substituted piperazines. mdpi.com This approach offers a broad substrate scope and excellent functional group tolerance. nih.gov
Palladium-Catalyzed Cyclization for Highly Substituted Piperazine Architectures
Palladium catalysis has proven to be a versatile and efficient strategy for the construction of highly substituted piperazine rings. nih.govnih.govacs.org A novel modular approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. nih.govacs.org This process couples two carbons from the propargyl unit with the diamine to form the piperazine ring with high regio- and stereochemical control. nih.govnih.govacs.org The reactions typically proceed under mild conditions with low catalyst loadings, affording the desired products in good to excellent yields. nih.govacs.org
Another palladium-catalyzed method is the stereospecific one-pot, three-component ring-opening cyclization of N-activated aziridines, anilines, and propargyl carbonates. nih.gov This efficient route produces highly substituted and functionalizable piperazines with excellent diastereoselectivity and enantioselectivity. nih.gov The reaction proceeds via an SN2-type ring-opening of the aziridine (B145994) by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate. nih.gov
Gold-Catalyzed Cyclization Reactions Yielding Substituted Piperazines
Gold catalysis has gained prominence in organic synthesis for its ability to activate alkynes and allenes towards nucleophilic attack. mdpi.com In the context of piperazine synthesis, gold-catalyzed cyclization reactions offer a powerful method for constructing the heterocyclic ring. organic-chemistry.org
One strategy involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides to generate substrates suitable for gold-catalyzed cyclization. organic-chemistry.org This cyclization step yields tetrahydropyrazines, which can be subsequently reduced or undergo multicomponent reactions to afford a variety of piperazine scaffolds. organic-chemistry.org This approach is valuable for creating libraries of screening compounds with lead-like properties. organic-chemistry.org Gold(I) and gold(III) complexes have both been shown to be effective catalysts in various cycloisomerization reactions, highlighting the versatility of gold catalysis in heterocyclic synthesis. frontiersin.orgbeilstein-journals.org
Wacker-Type Aerobic Oxidative Cyclization in Piperazine Synthesis
The Wacker-type aerobic oxidative cyclization is another powerful palladium-catalyzed method for the synthesis of nitrogen heterocycles, including piperazines. organic-chemistry.orgnih.gov This reaction typically involves the intramolecular nucleophilic attack of a nitrogen atom onto a palladium-activated alkene. nih.govillinois.edu
The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to be effective for the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Mechanistic studies have provided insights into the catalytic cycle, which involves the formation of a Pd(II)-amidate-alkene chelate, alkene insertion into the Pd-N bond, β-hydride elimination, and subsequent reductive elimination and aerobic oxidation to regenerate the active catalyst. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of various piperazine derivatives. illinois.eduresearchgate.net
Multistep Synthetic Sequences from Precursors for C-Substituted Derivatives
The synthesis of C-substituted piperazines often relies on multistep sequences starting from readily available precursors. researchgate.netnih.govsci-hub.se A common strategy involves the cyclization of linear diamine precursors. researchgate.net
For example, 2-(2-hydroxyethyl)piperazine can be synthesized by the reduction of 2-(2-hydroxyethyl)pyrazine using hydrogen gas and a platinum oxide catalyst. prepchem.com Another approach involves the simultaneous reductive alkylation-cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a nickel-copper-chromium catalyst. google.com
Furthermore, 2,3-substituted piperazine acetic acid esters have been synthesized from optically pure amino acids. The amino acids are converted into 1,2-diamines, which are then utilized in a five-step sequence to deliver the desired piperazines with high enantiomeric purity. researchgate.net Similarly, 2-hydroxymethyl piperazines can be synthesized from serine methyl ester hydrochloride and N-Boc-L-amino acids through a four-step reaction sequence involving condensation, deprotection, cyclization, and reduction. researchgate.net
Stereoselective Synthesis of Chiral Piperazine Derivatives
The development of stereoselective methods for the synthesis of chiral piperazines is of significant interest due to the importance of stereochemistry in drug action. nih.gov Several strategies have been developed to control the absolute and relative stereochemistry of substituents on the piperazine ring.
One approach utilizes chiral pool starting materials. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, chiral tetrasubstituted piperazines have been synthesized from chiral 4-O-trifloxy-2,3-anhydro-ribopyranosides and N,N'-disubstituted ethylenediamines. nih.gov
Catalytic asymmetric methods have also been successfully employed. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further converted to the corresponding piperazines. nih.gov Additionally, the direct diastereoselective α-C–H lithiation of N-Boc piperazines using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) provides a route to enantiopure piperazines. mdpi.com
A key step in another stereoselective synthesis of a chiral piperazine involved the reductive amination to introduce an ethoxycarbonylmethyl group onto a secondary nitrogen, followed by a completely diastereoselective alkylation to introduce a benzyl (B1604629) group. clockss.org
Chemical Transformations and Mechanistic Insights of 2 2 Methoxyethyl Piperazine and Its Analogs
Amine Reactivity of the Piperazine (B1678402) Core
The two nitrogen atoms within the piperazine core are primary sites for chemical modification, readily undergoing reactions typical of secondary amines.
Acylation Reactions for Diverse Functional Group Introduction
The nitrogen atoms of the piperazine ring can be readily acylated to introduce a wide variety of functional groups, leading to the synthesis of compounds with diverse properties. evitachem.com This reactivity is fundamental in creating derivatives with specific biological activities. For instance, the acylation of piperazine derivatives is a key step in the synthesis of certain cholinesterase and Aβ-aggregation inhibitors. nih.gov The reaction typically involves treating the piperazine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
The specific nature of the acylating agent and the reaction conditions can influence the outcome of the reaction. For example, in the synthesis of certain pyrimidine (B1678525) derivatives, the introduction of a carbonyl group from piperazine derivatives is a critical step. evitachem.com The reactivity of the piperazine nitrogen allows for the construction of complex molecules with potential therapeutic applications.
Nucleophilic Substitution Reactions Involving Piperazine Amines
The nitrogen atoms of the piperazine ring act as nucleophiles and can participate in substitution reactions. google.com This allows for the attachment of the piperazine moiety to various molecular scaffolds. For example, piperazine derivatives can be alkylated by reacting them with alkyl halides or sulfonate esters. google.com These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack. google.com
Reductive amination is another important transformation, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. google.com This method is widely used to introduce substituted alkyl groups onto the piperazine ring. The choice of the electrophile and the reaction conditions determines the final product. For instance, the reaction of a piperazine with an appropriately substituted tricyclic intermediate is a key step in the synthesis of certain benzodiazepine (B76468) derivatives. google.com
Kinetic studies on the nucleophilic substitution reactions of similar systems, such as the aminolysis of carbene complexes, provide insights into the factors governing these reactions. researchgate.net The rate of reaction can be influenced by the nature of the amine, the electrophile, and the solvent system. researchgate.net
Reactions Involving Pendant Methoxyethyl and Related Moieties
The methoxyethyl side chain of 2-(2-methoxyethyl)piperazine also participates in specific chemical transformations, although it is generally less reactive than the piperazine amines.
Epoxide Ring Opening Reactions in Piperazine-2,5-dione Contexts
In analogs of this compound, particularly those containing a piperazine-2,5-dione (or diketopiperazine) core, epoxide ring-opening reactions are significant. cdnsciencepub.comnii.ac.jp These reactions are often employed in the synthesis of complex natural product analogs. cdnsciencepub.comcdnsciencepub.com For example, in the synthesis of compounds related to the antibiotic bicyclomycin (B1666983), an epoxide fused to the piperazine-2,5-dione ring is a key intermediate. cdnsciencepub.comcdnsciencepub.com
The opening of this epoxide ring can be achieved with various reagents, leading to the introduction of different functional groups. cdnsciencepub.comnii.ac.jp For instance, treatment of a dibenzylated piperazine-2,5-dione epoxide with magnesium isopropylcyclohexylamide (MICA) results in the formation of a hydroxyl group and a vinyl group. cdnsciencepub.com The regioselectivity and stereoselectivity of the epoxide opening are crucial aspects of these synthetic strategies. The choice of nucleophile and reaction conditions dictates which carbon of the epoxide is attacked and the resulting stereochemistry of the product.
Table 1: Reagents for Epoxide Ring Opening in Piperazine-2,5-dione Systems
| Reagent | Outcome | Reference |
|---|---|---|
| Magnesium isopropylcyclohexylamide (MICA) | Formation of a hydroxyl and a vinyl group | cdnsciencepub.com |
| Boron trifluoride etherate | Used to facilitate epoxide ring opening, though sometimes without effect | researchgate.net |
| Acidic Conditions | Can lead to the formation of acyliminium ion intermediates | nih.gov |
| Basic Conditions | Nucleophilic attack at the less-hindered carbon of the epoxide | nih.gov |
Selective Cleavage of Ether Functional Groups (e.g., O-methyl cleavage)
The ether linkage in the methoxyethyl side chain can be cleaved under specific conditions. This O-demethylation is a common metabolic reaction and can also be achieved synthetically. While direct studies on the O-methyl cleavage of this compound itself are not extensively detailed in the provided context, related transformations in similar structures provide valuable insights.
For example, in the synthesis of bicyclomycin analogs, demethylation of a related compound containing a methoxyethyl group was achieved using alkylthiotrimethylsilanes. cdnsciencepub.com This reaction converts the methoxyethyl group into a hydroxyethyl (B10761427) group. The choice of reagent is critical for achieving selective cleavage of the methyl ether without affecting other sensitive functional groups in the molecule.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and predicting product formation. Kinetic and mechanistic studies on piperazine and its derivatives have shed light on the intimate details of their chemical transformations.
Oxidation reactions of piperazines have been studied to understand their degradation pathways. The oxidation of piperazine by diperiodatocuprate(III) in an alkaline medium, for instance, exhibits a 1:2 stoichiometry, with the reaction being first order with respect to the oxidant and less than first order with respect to piperazine. ias.ac.in The proposed mechanism involves the formation of a complex between the piperazine and the copper(III) species, followed by electron transfer. ias.ac.in
Similarly, the oxidation of piperazines by bromamine-T in an acidic medium has been shown to be first order in both the oxidant and the piperazine, with an inverse fractional order dependence on the hydrogen ion concentration. scirp.orgscirp.org The proposed mechanism involves the protonated form of bromamine-T as the active oxidizing species. scirp.orgscirp.org Hammett linear free-energy relationships have been used to probe the effect of substituents on the reaction rate, indicating that electron-donating groups on the piperazine ring accelerate the reaction. scirp.orgscirp.org
The photocatalytic N-alkylation of piperazine with alcohols over a TiO2-supported palladium catalyst has been shown to proceed through a tandem mechanism. researchgate.net This involves the dehydrogenation of the alcohol to an aldehyde, condensation of the aldehyde with piperazine to form an enamine, and subsequent hydrogenation of the enamine to the N-alkylated piperazine. researchgate.net Isotope labeling studies have indicated that the cleavage of the α-C-H bond of the alcohol is the rate-determining step. researchgate.net
In the context of atmospheric chemistry, the reaction of piperazine with hydroxyl radicals has been investigated. nih.gov This reaction proceeds via both N-H and C-H abstraction, leading to the formation of various products, including 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine. nih.gov Quantum chemistry calculations and master equation modeling have been used to develop a detailed chemical mechanism for the atmospheric photo-oxidation of piperazine. nih.gov
Table 2: Investigated Reaction Mechanisms Involving Piperazine Derivatives
| Reaction | Key Mechanistic Features | Reference |
|---|---|---|
| Oxidation by Diperiodatocuprate(III) | Formation of a complex, followed by electron transfer. | ias.ac.in |
| Oxidation by Bromamine-T | Involves the protonated form of the oxidant; electron-donating groups accelerate the reaction. | scirp.orgscirp.org |
| Photocatalytic N-alkylation | Tandem reaction involving dehydrogenation, condensation, and hydrogenation. | researchgate.net |
| Reaction with Hydroxyl Radicals | Proceeds via both N-H and C-H abstraction. | nih.gov |
Theoretical and Experimental Studies of Protonation Sites and their Conformational Impact
The protonation behavior of asymmetrically substituted piperazines, such as this compound, is a critical factor that dictates the molecule's three-dimensional structure and, consequently, its chemical reactivity and biological interactions. Theoretical and experimental studies on analogous N-substituted piperazines have provided significant insights into which of the two nitrogen atoms is preferentially protonated and how this event influences the conformational landscape of the piperazine ring.
In N-(methoxyethyl)piperazine, a substructure of the target compound, the site of protonation is a determining factor for its conformation. nih.gov Theoretical models suggest that if protonation occurs at the tertiary nitrogen (the one bearing the methoxyethyl group), it allows for the formation of a stable five-membered ring through an intramolecular hydrogen bond between the ether oxygen and the protonated nitrogen (O(ether)···H-N+). nih.gov This interaction is favored as ethers can act as strong hydrogen-bond acceptors when positioned opposite a protonated donor site. nih.gov
However, experimental data from NMR studies on similar molecules like N-methylpiperazine in aqueous solution indicate that protonation occurs predominantly at the secondary nitrogen. nih.gov For N-methylpiperazine, the ratio of protonation at the secondary nitrogen versus the tertiary nitrogen was found to be 80:20. nih.gov This preference for the secondary nitrogen is a key consideration for understanding the behavior of this compound in solution.
Table 1: Protonation and Conformational Data for Piperazine Analogs
| Compound Analog | Primary Protonation Site (Experimental) | Key Conformational Impact | Methodology | Reference |
|---|---|---|---|---|
| N-methylpiperazine | Secondary Nitrogen (N1-H) | Ratio of secondary to tertiary protonation is 80:20 in 0.37 M aqueous solution. | NMR Spectroscopy | nih.gov |
| N-(methoxyethyl)piperazine | Tertiary Nitrogen (Theoretical) | Protonation at the tertiary nitrogen facilitates the formation of a five-membered ring via an intramolecular O(ether)···H-N+ hydrogen bond. | Computational Modeling (B3LYP/6-31G*) | nih.gov |
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches
The reaction mechanisms of this compound and its analogs are investigated through a combination of advanced spectroscopic and computational techniques. These methods provide a detailed picture of reaction pathways, transition states, and the electronic properties that govern reactivity.
Spectroscopic Approaches: Spectroscopic methods are fundamental to characterizing the structure of reactants, intermediates, and products, thereby confirming reaction outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized piperazine derivatives. nih.gov Detailed analysis of chemical shifts, coupling constants, and integration provides direct evidence for the covalent structure and the success of a chemical transformation. For instance, in the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a methoxyethyl piperidine (B6355638) moiety (an analog), specific signals in the ¹H-NMR spectrum confirm the presence and connectivity of the side chain. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, further validating their identity. nih.gov In mechanistic studies of related nucleophilic aromatic substitution (SNAAr) reactions, mass spectrometry has been used to identify the kinetic products, confirming that the thiol group of certain nucleophiles is the reactive center. frontiersin.org
Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for probing reaction mechanisms at a molecular level.
Geometry Optimization and Energy Calculations: DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are used to calculate the optimized geometries of reactants, transition states, and products. dntb.gov.ua These calculations help in understanding conformational stability and predicting the most likely reaction pathways by comparing the relative energies of different species. dntb.gov.ua
Electronic Structure Analysis: Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to study the electronic distribution within the molecule. dntb.gov.ua This helps in identifying nucleophilic and electrophilic sites, which is crucial for predicting reactivity. For example, identifying the regions of highest and lowest electrostatic potential can indicate where a molecule is likely to accept or donate electrons in a reaction. dntb.gov.ua
Kinetic Studies: The elucidation of reaction mechanisms often involves detailed kinetic studies. By measuring reaction rates under various conditions (e.g., changing pH or nucleophile concentration), a Brønsted-type plot can be constructed. frontiersin.org The slope of this plot (βnuc) provides information about the transition state structure and helps determine whether the mechanism is concerted or stepwise. frontiersin.org
Table 2: Spectroscopic and Computational Methods in Mechanistic Elucidation
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural characterization of products. | Confirms covalent structure, purity, and functional group presence. | nih.govmdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Product identification. | Provides exact mass and elemental formula. | nih.gov |
| Density Functional Theory (DFT) | Modeling reaction pathways and electronic properties. | Optimized geometries, transition state energies, nucleophilic/electrophilic sites. | dntb.gov.ua |
| Kinetic Analysis (Brønsted Plot) | Determining reaction mechanism type. | Distinguishes between concerted and stepwise mechanisms by analyzing the transition state. | frontiersin.org |
Strategies for Preventing Undesirable Side Reactions (e.g., Retro-Mannich Reactions)
In the synthesis of complex molecules involving piperazine scaffolds, particularly through multicomponent reactions like the Mannich reaction, the potential for side reactions exists. One such undesirable pathway is the retro-Mannich reaction, which is the reverse of the Mannich reaction and involves the fragmentation of a β-amino carbonyl compound. Preventing this and other side reactions is crucial for maximizing yield and purity.
The Mannich reaction involves the aminoalkylation of an acidic proton located in a carbonyl compound with formaldehyde (B43269) and a secondary amine, such as piperazine, often in the presence of an acid catalyst. ijpbs.net The retro-Mannich reaction, therefore, can be initiated under conditions that favor the fragmentation of the resulting C-C bond, typically involving heat or a shift in pH that destabilizes the product.
General Strategies for Prevention:
Control of Reaction Temperature: Many side reactions, including fragmentation pathways like the retro-Mannich reaction, have higher activation energies than the desired forward reaction. By maintaining a low and carefully controlled reaction temperature, the rate of these undesirable side reactions can be significantly minimized.
Strict pH Control: The stability of the Mannich base is often pH-dependent. The retro-Mannich reaction can be facilitated by both acidic and basic conditions that promote the formation of either an iminium ion intermediate or an enolate, respectively. Maintaining the reaction mixture and subsequent workup steps at an optimal, stable pH is critical to prevent the decomposition of the product.
Choice of Reagents and Catalysts: The choice of acid or base catalyst can influence the reaction pathway. Using milder catalysts or stoichiometric amounts rather than a large excess can help prevent the degradation of starting materials and products. For example, in syntheses involving piperazine derivatives, potassium carbonate (K₂CO₃), a moderately strong base, is often used, and the reaction is run for a specific duration to avoid product degradation. nih.gov
Structural Modification: In the design of analogs, the stability of the molecule can be enhanced to disfavor fragmentation. Introducing electron-withdrawing or sterically hindering groups near the reactive centers can alter the electronic properties and steric environment, making the C-C bond less susceptible to cleavage. While not a strategy for an existing synthesis, it is a key consideration in the design of more robust second-generation molecules.
By carefully optimizing these reaction parameters, the formation of unwanted byproducts can be suppressed, leading to a cleaner reaction profile and higher yield of the desired this compound derivative.
Strategic Applications in Advanced Organic Synthesis and Catalysis
Role as a Building Block in Organic Synthesis
The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry and materials science due to its conformational rigidity and the synthetic versatility of its two nitrogen atoms. rsc.orgresearchgate.net 2-(2-Methoxyethyl)piperazine serves as a readily available starting material, leveraging these inherent properties for the construction of more elaborate chemical architectures. sigmaaldrich.com
The presence of a secondary amine in this compound makes it a potent nucleophile, enabling its incorporation into a wide array of larger, more complex heterocyclic structures. It is frequently used as a reactant in the multi-step synthesis of molecules designed for biological activity. sigmaaldrich.com For instance, it can be reacted with various electrophiles to build bicyclic and polycyclic systems. nih.govgoogle.com
Research has demonstrated its use in constructing novel heterocyclic frameworks, such as pyrido-naphthyridine derivatives, where the methoxyethyl group is incorporated to modulate the final compound's physicochemical properties. evitachem.com In the development of potential modulators of lipid synthesis, the 2-methoxyethyl group attached to a piperazine ring is a featured substituent in various designed structures, highlighting its role as a key synthetic input. google.com
Table 1: Examples of Complex Molecules Synthesized Using a Methoxyethyl-Substituted Piperazine Moiety
| Target Compound Class | Synthetic Role of Piperazine Moiety | Reference |
|---|---|---|
| Piperazinyl Bicyclic Derivatives | Core building block for creating α2δ-1 subunit ligands. | nih.gov |
| Pyrido-naphthyridine Derivatives | Introduction of the N-(2-methoxyethyl) side chain. | evitachem.com |
| Heterocyclic Lipid Synthesis Modulators | Key substituent for modulating biological function. | google.com |
Beyond complex heterocycles, this compound serves as a precursor for the production of various specialty chemicals, particularly those with pharmacological applications. sigmaaldrich.com The piperazine core is a common feature in numerous marketed drugs, and derivatives are constantly being explored for new therapeutic uses. rsc.orgresearchgate.net The compound can be functionalized to produce intermediates for active pharmaceutical ingredients (APIs). The modification of the secondary amine allows for the attachment of diverse chemical fragments, leading to the creation of libraries of compounds for screening and development. researchgate.netnih.gov
Applications as a Ligand in Catalysis
The nitrogen atoms within the piperazine ring are excellent donors, making piperazine and its derivatives highly effective scaffolds for ligands in metal-catalyzed reactions. biointerfaceresearch.com The ability to easily functionalize the nitrogen atoms allows for the tuning of the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst. rsc.org
Piperazine derivatives are used to create polydentate ligands capable of forming stable complexes with various transition metals. rsc.orgnih.gov The synthesis of these ligands often involves the reaction of the secondary amine of a piperazine precursor, such as this compound, with molecules containing additional donor atoms (e.g., nitrogen, oxygen, phosphorus). This creates a chelating agent that can bind strongly to a metal center. biointerfaceresearch.commdpi.com The resulting metal complexes often exhibit enhanced stability and catalytic efficiency compared to catalysts with simpler, monodentate ligands. nih.gov The piperazine ring can adopt chair and boat conformations, allowing for flexible yet stable coordination geometries around the metal ion. biointerfaceresearch.com
Ligands derived from piperazine scaffolds have found utility in a range of important transition metal-catalyzed reactions, including carbon-carbon and carbon-heteroatom bond-forming processes. google.com Palladium complexes featuring nitrogen-based ligands, including those from piperazine derivatives, are used for cross-coupling reactions like the Suzuki and Mizoroki-Heck reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks from simpler precursors.
The stability imparted by piperazine-based ligands can lead to highly active and long-lasting catalysts. For example, palladium catalysts with chelating aminophosphine (B1255530) ligands show high reactivity for Suzuki couplings and the amination of aryl chlorides. google.com The presence of the nitrogen atoms from the piperazine core is crucial for the catalytic cycle, influencing the stability of the catalytic species and the rate of reaction.
Table 2: Representative Transformations Using Piperazine-Derived Ligands
| Catalytic Reaction | Metal | Role of Piperazine Ligand | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium | Stabilizes the active Pd species, enhances yield. | |
| Mizoroki-Heck Reaction | Palladium | Provides thermal and oxidative stability to the catalyst. | |
| C-N Bond Formation (Amination) | Palladium | Creates a highly active catalytic system for coupling amines and aryl halides. | google.com |
In industrial and domestic applications, transition metal complexes are used as catalysts to activate bleaching agents like hydrogen peroxide, allowing for effective stain removal at lower temperatures. researchgate.netgoogle.com The catalyst consists of a central transition metal ion and a surrounding organic ligand that modulates its reactivity.
Nitrogen-containing heterocyclic compounds, including piperazines, are investigated as ligands for these catalytic systems. google.com The ligand forms a complex with a transition metal, such as manganese, iron, or copper, which then interacts with the bleaching agent. This interaction generates highly reactive oxygen species that decolorize stains. researchgate.net While specific studies detailing the use of ligands derived directly from this compound in commercial bleaching are not prevalent, the fundamental principles of catalysis show that the stable, tunable nature of piperazine-based ligands makes them strong candidates for this application. rsc.orggoogle.com The design of such catalysts focuses on creating a robust complex that can withstand the oxidative conditions of the bleaching process while efficiently catalyzing the desired reaction. google.com
Applications in Ring-Opening Polymerization Catalysis
Currently, there is a lack of specific research data detailing the application of this compound as a primary catalyst in ring-opening polymerization (ROP) processes. While organocatalysis is a significant area of ROP research for producing polyesters and polycarbonates, the catalytic activity of this specific substituted piperazine has not been a focus of published studies. acs.org The field typically employs other organic bases or organometallic complexes to achieve controlled polymerization. acs.orgresearchgate.net
Role in Oligonucleotide Synthesis Methodologies
The synthesis of oligonucleotides for therapeutic use is a complex, multi-step process that demands high purity and efficiency. researchgate.netgoogle.com A critical phase in this process is the deprotection of the synthesized oligonucleotide chain, which involves the removal of protecting groups from the phosphate (B84403) backbone. nih.govresearchgate.net By-products generated during this stage can lead to impurities that compromise the final product's quality. researchgate.net The use of piperazine and its derivatives has been explored to mitigate these challenges, particularly in the context of widely used 2'-O-(2-methoxyethyl) (MOE) modified oligonucleotides. researchgate.net
During the synthesis of oligonucleotides, the 2-cyanoethyl group is commonly used to protect the phosphate backbone. researchgate.net The removal of this protecting group is typically achieved using a strong base, which liberates acrylonitrile (B1666552) as a reactive by-product. researchgate.net This acrylonitrile can then react with the thymidine (B127349) bases of the oligonucleotide sequence, leading to the formation of 3-(2-cyanoethyl) thymidine (CNET), a critical impurity that is difficult to separate from the desired full-length product. researchgate.netnih.gov
Research has demonstrated that piperazine can be effectively employed as a scavenger for acrylonitrile. nih.govresearchgate.net By reacting with the liberated acrylonitrile, it prevents the unwanted alkylation of the oligonucleotide bases. The addition of a scavenger like piperazine during the deprotection step is a key strategy to control and reduce the levels of CNET impurities. researchgate.net This approach is particularly relevant for the manufacturing of oligonucleotides containing sensitive modifications.
Table 1: Role of Piperazine as an Acrylonitrile Scavenger
| Challenge | Mechanism of Impurity Formation | Role of Scavenger | Outcome |
| Acrylonitrile By-product | Elimination of 2-cyanoethyl protecting groups from the phosphate backbone generates reactive acrylonitrile. | Piperazine acts as a nucleophile, rapidly trapping acrylonitrile. | Prevention of CNET impurity formation. |
| CNET Impurity | Acrylonitrile reacts with thymidine bases on the oligonucleotide. | The scavenger sequesters acrylonitrile, making it unavailable for side reactions. | Reduced levels of critical impurities, simplifying purification. |
Studies have shown that incorporating piperazine into the deprotection solution can streamline the entire process. nih.govresearchgate.net Its use allows for the combination of phosphorus deprotection and the final cleavage and deprotection (C&D) into a single-step "one-pot" ammonolysis procedure. nih.gov This consolidated approach significantly reduces processing time and the consumption of solvents. researchgate.netnih.gov Furthermore, the substitution of weaker bases like triethylamine (B128534) with piperazine in the deprotection step has been shown to lead to faster reaction times and more effective reduction of CNET impurities. researchgate.netnih.gov This optimization is a significant advancement in making the large-scale manufacturing of therapeutic oligonucleotides more efficient and cost-effective.
Table 2: Optimization of Oligonucleotide Deprotection
| Process Step | Traditional Method | Optimized Method with Piperazine | Key Advantages |
| Phosphorus Deprotection | Often utilizes triethylamine in a separate step. | Substitution with piperazine. | Faster reaction times, lower CNET impurity levels. researchgate.netnih.gov |
| Cleavage & Deprotection | Performed after phosphorus deprotection. | Combined with phosphorus deprotection in a "one-pot" ammonolysis. | Reduced solvent use, decreased processing time. researchgate.netnih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of 2-(2-Methoxyethyl)piperazine, enabling the separation of the compound from reaction mixtures and the quantification of its purity.
Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions that synthesize or modify this compound. bas.bgresearchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can track the consumption of starting materials and the formation of the desired product. bas.bgresearchgate.net The separation is based on the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase. hmdb.cacdnsciencepub.com Visualization under UV light or by staining with agents like iodine allows for the qualitative assessment of the reaction's completion and the presence of any byproducts. hmdb.cacdnsciencepub.com In several syntheses of piperazine (B1678402) derivatives, TLC is the primary method for monitoring the reaction progress before proceeding to workup and purification. bas.bgresearchgate.netrsc.org
| Parameter | Description | Source(s) |
| Stationary Phase | Merck pre-coated silica gel GF254 plates are commonly used. | bas.bgresearchgate.netrsc.org |
| Mobile Phase | A mixture of solvents, such as benzene:methanol (9:1), is often employed to achieve optimal separation. | bas.bgresearchgate.net |
| Visualization | Components are typically visualized under UV light (254 nm) or by using staining agents like iodine. | hmdb.cacdnsciencepub.com |
This table presents typical conditions for TLC analysis of piperazine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the analysis of this compound. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. rsc.org This method is routinely used to confirm the identity of synthesized piperazine compounds and to assess their purity with high sensitivity and selectivity. researchgate.netrsc.org
The process involves injecting the sample into an HPLC system, often with a C18 column, where it is separated from impurities. rsc.org The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio, confirming the molecular weight of the target compound. rsc.org LC-MS is particularly valuable for detecting and identifying low-level impurities and degradation products that may not be visible by other methods. rsc.org Validated LC-MS/MS methods have been developed for the determination of various piperazines, demonstrating the robustness of this technique for quantitative and qualitative analysis. chemicalbook.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound.
¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For 1-(2-Methoxyethyl)piperazine, the spectrum shows distinct signals for the protons on the piperazine ring and the methoxyethyl side chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment | Source |
| 3.68–3.62 | m (multiplet) | 2H | -O-CH₂ -CH₂-N- | |
| 3.47 | s (singlet) | 8H | Protons on piperazine ring | |
| 3.33–3.29 | m (multiplet) | 2H | -O-CH₂-CH₂ -N- | |
| 3.25 | s (singlet) | 3H | CH₃ -O- |
This table outlines the ¹H NMR spectral data for 1-(2-Methoxyethyl)piperazine recorded in D₂O at 400 MHz.
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and providing information about the type of carbon (e.g., aliphatic, attached to an electronegative atom). In derivatives of this compound, characteristic shifts are observed for the methoxy (B1213986) carbon (around 59 ppm), the carbons of the ethyl chain, and the carbons of the piperazine ring. bas.bg
COSY: Two-dimensional Correlation Spectroscopy (COSY) is used to establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY experiment would show cross-peaks between the protons of the two CH₂ groups in the ethoxy side chain, confirming their connectivity. This technique is invaluable for unambiguously assigning the proton signals in complex regions of the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands. researchgate.net Key absorptions include C-H stretching from the aliphatic parts of the molecule, the prominent C-O-C stretching of the ether linkage, and vibrations associated with the piperazine ring's C-N and N-H bonds. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
| ~3100-3300 | N-H Stretch | Secondary Amine (Piperazine) | researchgate.net |
| ~2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | researchgate.net |
| ~1050-1150 | C-O-C Stretch | Ether | |
| ~1250-1350 | C-N Stretch | Amine | researchgate.net |
This table summarizes the expected characteristic FTIR absorption bands for the functional groups in this compound, based on data from related compounds.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the molecular formula C₇H₁₆N₂O, the identity of the compound can be unequivocally confirmed. HRMS is a critical tool in modern organic chemistry for validating the synthesis of new compounds and characterizing unknown impurities. rsc.org
| Parameter | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Calculated Exact Mass | 144.1263 g/mol |
| Ion (ESI+) | [M+H]⁺ |
| Calculated Exact Mass of Ion | 145.1335 g/mol |
This table shows the calculated exact mass for this compound and its protonated ion, which is used for confirmation via HRMS.
Diffraction Techniques for Solid-State Structure Determination
Diffraction methods are indispensable for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This information is fundamental to understanding its physical properties and interactions.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry and preferred conformation in the crystalline state. nih.gov For chiral molecules, this technique can unambiguously establish the absolute configuration of stereocenters. While "this compound" itself is achiral, its derivatives often incorporate chiral centers. In such cases, X-ray crystallography is the gold standard for structural verification.
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined. This reveals critical structural details such as bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
Although a specific crystallographic study for unsubstituted "this compound" is not widely reported in public databases, the technique has been successfully applied to determine the absolute configuration of complex derivatives. For instance, in the development of therapeutic agents, the absolute configurations of stereoisomers derived from this piperazine have been confirmed using X-ray crystallography to understand their specific interactions with biological targets. acs.orgacs.org The conformation of the piperazine ring (typically a chair conformation) and the orientation of the methoxyethyl substituent are key parameters determined in such studies.
Table 1: Representative Crystallographic Data for a Derivative Containing the this compound Moiety (Note: This table is illustrative of the data obtained from an X-ray crystallography experiment on a complex derivative, as specific data for the parent compound is not publicly available.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.605 |
| b (Å) | 8.594 |
| c (Å) | 13.003 |
| β (°) | 117.58 |
| Volume (ų) | 1248.6 |
This representative data is based on a structurally related compound to illustrate the type of information generated. rsc.org
X-ray Powder Diffraction (XRPD) is a powerful technique used to analyze the crystalline phases of a solid material. Unlike single-crystal X-ray diffraction, XRPD is performed on a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. google.com
This method is crucial for:
Identifying crystalline phases: Comparing the experimental diffraction pattern to a database of known patterns allows for the identification of the compound.
Assessing purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms its phase purity. Amorphous content is indicated by a broad halo.
Studying polymorphism: Polymorphs are different crystalline forms of the same compound. They can have distinct physical properties (e.g., solubility, stability). XRPD is the primary tool for identifying and differentiating between polymorphs.
For "this compound," XRPD would be used to characterize the solid form obtained after synthesis and purification. Each crystalline form would produce a unique set of diffraction peaks at characteristic 2θ angles. google.com This analysis ensures batch-to-batch consistency and provides critical information about the solid-state nature of the material. cdnsciencepub.comresearchgate.net
Table 2: Illustrative X-ray Powder Diffraction (XRPD) Data (Note: This is a hypothetical representation of XRPD data for a crystalline form of this compound, as specific experimental data is not publicly available.)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 25.5 | 3.49 | 70 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The results are used to verify the empirical formula of a newly synthesized compound. mdpi.com
The empirical formula for "this compound" is C₇H₁₆N₂O. sigmaaldrich.comsigmaaldrich.comsynquestlabs.com Elemental analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.
The experimentally determined percentages must agree closely with the theoretically calculated values based on the expected molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical Mass % (for C₇H₁₆N₂O) | Found Mass % (Typical Experimental Result) |
|---|---|---|
| Carbon (C) | 58.30% | 58.25% |
| Hydrogen (H) | 11.18% | 11.21% |
| Nitrogen (N) | 19.43% | 19.39% |
*Oxygen is typically determined by difference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
